Oxazolo[2,3,4-cd]pyrrolizine belongs to the broader class of azabicyclic compounds, which are known for their diverse pharmacological properties. The classification of this compound can be outlined as follows:
The synthesis of oxazolo[2,3,4-cd]pyrrolizine typically involves multi-step reactions that may include cyclization reactions, alkylation, and condensation processes. Common synthetic strategies include:
For instance, one method reported involves the use of acetic anhydride as both a solvent and reagent to facilitate cyclization reactions at elevated temperatures, promoting the formation of mesoionic intermediates that subsequently cyclize to yield oxazolo[2,3,4-cd]pyrrolizine derivatives .
The molecular structure of oxazolo[2,3,4-cd]pyrrolizine can be represented as follows:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are typically employed to confirm the structure and purity of synthesized compounds.
Oxazolo[2,3,4-cd]pyrrolizine undergoes various chemical reactions that are significant for its functionalization and application in medicinal chemistry:
These reactions are essential for exploring structure-activity relationships and optimizing biological activity for therapeutic applications .
The mechanism of action for oxazolo[2,3,4-cd]pyrrolizine derivatives often involves interactions with biological targets such as enzymes or receptors. Preliminary studies suggest that these compounds may exhibit:
The exact mechanism is highly dependent on the specific structural modifications made to the oxazolo[2,3,4-cd]pyrrolizine scaffold .
The physical properties of oxazolo[2,3,4-cd]pyrrolizine include:
Chemical properties include:
Oxazolo[2,3,4-cd]pyrrolizine has potential applications in various fields:
Research continues into optimizing these derivatives for improved efficacy and reduced side effects in therapeutic settings .
Oxazolo[2,3,4-cd]pyrrolizine is formally classified as a bridged bicyclic heterocycle comprising two fused five-membered rings: an oxazole ring (containing oxygen and nitrogen atoms) and a pyrrolizine ring (containing two nitrogen atoms). The fusion occurs between the c- and d-bonds of the pyrrolizine system, as denoted by the bracketed fusion descriptor "[2,3,4-cd]" in its systematic name. This results in a planar, π-electron-deficient system with three heteroatoms distributed across the bicyclic framework: one oxygen atom and two nitrogen atoms in non-adjacent positions. The molecular formula is C₈H₅NO, indicating eight carbon atoms, five hydrogen atoms, one nitrogen atom, and one oxygen atom [2].
Within heterocyclic chemistry classification systems, it belongs to the broader category of condensed azoles, specifically combining an oxygen-containing azole (oxazole) with a nitrogen-rich bicyclic system (pyrrolizine). The pyrrolizine component itself is a fused bicyclic system composed of two pyrrole rings sharing a single bridgehead nitrogen atom. The fusion pattern creates a fully conjugated 10-π-electron system that exhibits aromatic character, influencing its stability and reactivity profile. This compound exemplifies the complexity achievable through modern synthetic organic chemistry, offering a compact, polyheteroatomic framework for molecular design [1] [3] [4].
Table 1: Fundamental Chemical Identity of Oxazolo[2,3,4-cd]pyrrolizine
Property | Value | Description/Classification |
---|---|---|
CAS Registry Number | 163831-74-1 | Unique chemical identifier |
Systematic IUPAC Name | Oxazolo[2,3,4-cd]pyrrolizine | Defines ring fusion points |
Molecular Formula | C₈H₅NO | Elemental composition: Carbon, Hydrogen, Nitrogen, Oxygen |
Molecular Weight | 131.13 g/mol | Calculated atomic mass |
MDL Number | MFCD28957332 | Chemical database identifier |
Heterocyclic Class | Fused Bicyclic Azole | Combines oxazole and pyrrolizine rings |
The conceptual foundation for synthesizing complex fused heterocycles like oxazolo[2,3,4-cd]pyrrolizine emerged alongside key 20th-century advancements in heterocyclic chemistry. The development of systematic nomenclature systems, notably the Hantzsch-Widman methodology, provided the essential linguistic framework necessary for precisely describing such intricate fusion patterns and heteroatom arrangements within polycyclic systems [1] [4]. This was paralleled by synthetic innovations crucial for constructing complex bicyclic azoles, particularly ortho-lithiation strategies and transition-metal-catalyzed cyclizations, which enabled efficient ring closures necessary for forming the strained bicyclic framework without excessive ring strain or undesired rearrangements [1] [5].
The targeted synthesis of oxazolo-fused systems gained significant momentum following the identification of structurally related bioactive natural products containing oxazole motifs. While oxazolo[2,3,4-cd]pyrrolizine itself may not be naturally abundant, its structural components (oxazole and pyrrolizine) are prevalent in natural products and pharmacologically active compounds. For instance, the discovery of microbial metabolites containing oxazole rings (e.g., the telomestatin derivatives) stimulated methodologies for constructing complex oxazole-containing architectures during the late 20th century [3] [6]. Simultaneously, progress in pyrrolizine alkaloid chemistry provided complementary synthetic strategies for the nitrogen-rich component of the molecule [1].
The specific emergence of oxazolo[2,3,4-cd]pyrrolizine in the chemical literature coincides with the late 20th and early 21st-century push for molecular complexity in drug discovery. The assignment of its CAS Registry Number (163831-74-1) in the 1990s reflects its identification as a discrete chemical entity during this period. Its synthesis represents an extension of strategies developed for simpler oxazolo-fused systems, such as oxazolo[3,4-a]pyrazines (e.g., SHA-68), which were explored as neuropeptide S receptor antagonists by pharmaceutical companies like Takeda in the early 2000s [5]. These efforts necessitated advanced regiocontrolled fusion techniques, particularly for managing the electrophilic character of the oxazole ring and the nucleophilic properties of the pyrrolizine system during cyclization.
Table 2: Key Synthetic Methods Relevant to Oxazolo-Fused Systems
Synthetic Method | Key Reagents/Conditions | Application to Oxazolo[2,3,4-cd]pyrrolizine |
---|---|---|
Ortho-Lithiation/Cyclization | sec-BuLi, Electrophiles (ketones) | Construction of oxazolo-piperazine precursors [5] |
Van Leusen Oxazole Synthesis | TosMIC, Aldehydes | Oxazole ring formation under mild conditions [3] |
1,3-Dipolar Cycloadditions | Nitrile oxides, Azomethine ylides | Potential route to fused systems with correct stereochemistry |
Fischer Oxazole Synthesis | Cyanohydrins, Aldehydes | Classical method for substituted oxazoles [3] |
Photocyclization Approaches | UV Light, Photosensitizers | Formation of strained systems via radical pathways [1] |
The pharmacological relevance of oxazolo[2,3,4-cd]pyrrolizine stems primarily from its structural similarity to validated drug scaffolds containing either oxazole or pyrrolizine pharmacophores. While direct biological data on this specific compound may be limited in publicly available literature, its close structural analogs demonstrate significant bioactivities that highlight its potential. The oxazole moiety is a privileged structure in medicinal chemistry, contributing to target binding through hydrogen bonding, dipole-dipole interactions, and π-stacking capabilities. Its presence often enhances metabolic stability compared to furan or pyrrole analogs, while maintaining favorable physicochemical properties [3] [6].
Structurally related oxazolo[3,4-a]pyrazine derivatives, exemplified by compounds like SHA-68 and RTI-118, have demonstrated potent and selective antagonist activity at the neuropeptide S receptor (NPSR), a G protein-coupled receptor implicated in anxiety, addiction, and wakefulness pathways. These compounds exhibit nanomolar potency (pA₂/pKB ≈ 7.3-8.2) and high selectivity over unrelated GPCRs, making them valuable pharmacological tools for exploring the therapeutic potential of the NPSergic system, particularly for substance abuse disorders [5]. The oxazolo[2,3,4-cd]pyrrolizine framework, with its increased structural constraint and potential for additional hydrogen bonding via the pyrrolizine nitrogen, offers opportunities for enhancing selectivity or modulating pharmacokinetic profiles in such applications.
Beyond neuroscience applications, the oxazole ring is a critical structural element in numerous antibacterial agents across different classes. Linezolid and Tedizolid (oxazolidinone antibiotics) contain the 1,3-oxazole-derived pharmacophore essential for inhibiting bacterial protein synthesis. Similarly, advanced β-lactam antibiotics (e.g., ceftolozane) and β-lactamase inhibitors (relebactam) incorporate oxazole-containing heterocycles to enhance potency against resistant pathogens [6]. The structural complexity of oxazolo[2,3,4-cd]pyrrolizine could potentially be leveraged in designing novel antibiotics targeting multidrug-resistant bacteria, particularly as a bioisostere for less stable heterocycles.
In agricultural chemistry, fused oxazole derivatives find application as synthetic intermediates for fungicides and herbicides. The electron-deficient nature of the oxazole ring contributes to favorable systemic mobility in plants, while the fused pyrrolizine component may offer novel binding interactions with fungal or insect targets. Although specific agricultural uses for oxazolo[2,3,4-cd]pyrrolizine are not extensively documented, structurally related compounds demonstrate the potential of this chemotype for crop protection applications requiring metabolic stability and selective bioactivity [1] [3].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3